2-Methylnorbornane

Thermochemistry Conformational analysis Norbornane derivatives

2-Methylnorbornane (bicyclo[2.2.1]heptane, 2-methyl-) is a bridged bicyclic alkane with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g·mol⁻¹. The compound exists as two diastereomeric forms—exo (CAS 872-78-6) and endo (CAS 765-90-2)—that differ solely in the spatial orientation of the methyl substituent relative to the norbornane cage.

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 15185-11-2
Cat. No. B096284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylnorbornane
CAS15185-11-2
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESCC1CC2CCC1C2
InChIInChI=1S/C8H14/c1-6-4-7-2-3-8(6)5-7/h6-8H,2-5H2,1H3
InChIKeyKWSARSUDWPZTFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylnorbornane (CAS 15185-11-2) – Core Physicochemical and Structural Profile for Procurement Decisions


2-Methylnorbornane (bicyclo[2.2.1]heptane, 2-methyl-) is a bridged bicyclic alkane with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g·mol⁻¹ [1]. The compound exists as two diastereomeric forms—exo (CAS 872-78-6) and endo (CAS 765-90-2)—that differ solely in the spatial orientation of the methyl substituent relative to the norbornane cage [2]. This stereochemical distinction governs thermodynamic stability, radical reactivity, and physical properties, making precise isomer identification essential for any scientific or industrial application.

Isomer Identity Critical

Exo and endo isomers exhibit distinct thermodynamic and kinetic behavior; generic “2-methylnorbornane” without specification risks unpredictable outcomes.

Specify Exo or Endo

Procurement must designate the required diastereomer (exo CAS 872-78-6 or endo CAS 765-90-2) to ensure reproducible equilibria, radical kinetics, or stereochemical studies.

NIST Reference Data Available

Validated thermodynamic parameters (enthalpy, entropy) compiled by NIST support isomer verification and informed selection.

Why 2-Methylnorbornane Cannot Be Treated as a Generic ‘Methylnorbornane’ – The Exo/Endo Divide


Purchasing ‘2-methylnorbornane’ without specifying exo or endo composition risks acquiring a mixture with unpredictable thermodynamic and kinetic behavior. The two isomers exhibit measurable differences in enthalpy of formation (ΔΔfH° = 0.4 kJ·mol⁻¹), standard liquid entropy (ΔS° = 8.0 J·mol⁻¹·K⁻¹), and up to 6.6-fold variation in radical decomposition rates [1]. Even when isomer identity appears inconsequential—such as in hydrogen-atom transfer reactions—both precursors converge to the same 16:1 stereochemical outcome, masking the role of the radical intermediate [2]. These data demonstrate that generic substitution without isomer verification can introduce systematic errors in mechanistic studies, kinetic modeling, and preparative chemistry.

Thermodynamic & Kinetic Mismatch

Formation enthalpy and decomposition rates differ between exo and endo isomers, potentially shifting reaction equilibria and kinetic profiles when an unverified mixture is used.

Convergent Stereochemistry May Obscure Mechanism

Hydrogen‑atom transfer yields identical 16:1 endo selectivity from both precursors; generic substitution can mask the radical intermediate’s role and introduce systematic errors in mechanistic interpretation.

Quantitative Differentiation of 2-Methylnorbornane from Its Closest Analogs – Measured Evidence for Procurement and Selection


Thermodynamic Differentiation: Exo Isomer Possesses Lower Enthalpy and Higher Entropy than Endo Counterpart

The exo-2-methylnorbornane isomer (CAS 872-78-6) has a liquid-phase standard enthalpy of formation (ΔfH°liquid) of –122.5 ± 1.2 kJ·mol⁻¹, compared to –122.1 ± 1.3 kJ·mol⁻¹ for the endo isomer (CAS 765-90-2) [1]. The standard liquid entropy (S°liquid) for the exo isomer is 246.2 J·mol⁻¹·K⁻¹, versus 238.2 J·mol⁻¹·K⁻¹ for the endo isomer [2]. This yields a 0.4 kJ·mol⁻¹ stabilization and an 8.0 J·mol⁻¹·K⁻¹ entropy advantage for the exo configuration.

Exo vs Endo Stability
Head-to-head
ΔfH°liquid: –122.5 ± 1.2 vs –122.1 ± 1.3 kJ·mol⁻¹
S°liquid: 246.2 vs 238.2 J·mol⁻¹·K⁻¹
Exo isomer shows reported lower enthalpy and higher entropy; may influence isomer equilibration under thermodynamic control.
Combustion calorimetry, NIST compilation.
Thermochemistry Conformational analysis Norbornane derivatives

Kinetic Differentiation: Exo-Perester Cleaves 6.6× Faster than Endo Isomer in Cumene

In cumene at 75 °C, exo-2-(carbo-t-butylperoxy)-2-methylnorbornane decomposes 6.6–6.7 times faster than its endo counterpart [1]. The activation enthalpy for the exo perester is 27.9 kcal·mol⁻¹, versus 30.3 kcal·mol⁻¹ for the endo isomer; activation entropies are 6.31 e.u. (exo) and 9.33 e.u. (endo), respectively.

Perester Decomposition Rate
Head-to-head
k_exo / k_endo = 6.6–6.7
ΔΔH‡ = 2.4 kcal·mol⁻¹
Exo-perester decomposes substantially faster; rate ratio supports radical initiator calibration studies.
Cumene, 75 °C.
Free radical chemistry Perester decomposition Activation parameters

Stereoselective Hydrogen Transfer: 16:1 Endo Product Preference Regardless of Precursor Configuration

When 2-exo-chloro-2-methylnorbornane or 2-endo-chloro-2-methylnorbornane is reduced with tri-n-butyltin hydride in a free radical chain reaction, both precursors afford a 16:1 ratio of endo-2-methylnorbornane to exo-2-methylnorbornane [1]. This indicates that hydrogen atom transfer to the 2-methyl-2-norbornyl radical occurs almost exclusively from the exo face.

H‑Transfer Stereoselectivity
Head-to-head
16:1 endo:exo from both exo- and endo-chloro precursors
Consistent endo preference indicates exo‑face hydrogen delivery; supports stereochemical assignment in norbornane scaffolds.
Bu₃SnH reduction, –40 to 0 °C.
Radical reduction Stereochemistry Hydrogen-atom transfer

Oxygen Trapping of 2-Methyl-2-norbornyl Radical Yields 85% Endo Hydroperoxide

The 2-methyl-2-norbornyl radical, generated from either exo- or endo-perester precursors, reacts with molecular oxygen to produce a consistent 15:85 ratio of exo- to endo-hydroperoxide across a pressure range of 1 to approximately 600 atm [1]. The 85% endo selectivity reflects preferential exo-face approach of O₂ to the planar radical center.

O₂ Trapping Ratio
Head-to-head
15:85 exo:endo hydroperoxide
85% endo selectivity reflects exo‑face O₂ approach; relevant to oxidation pathway and stability assessments.
O₂ 1–600 atm, 60–75 °C.
Radical stereochemistry Autoxidation Peroxide formation

Physical Property Benchmark: 2-Methylnorbornane Boiling Point and Density vs. Unsubstituted Norbornane

2-Methylnorbornane (CAS 15185-11-2) exhibits a boiling point of 125 °C and a density of 0.8544 g·cm⁻³ . In comparison, unsubstituted norbornane (CAS 279-23-2) boils at 106 °C and has a density of 0.914 g·cm⁻³ . The methyl substituent thus raises the boiling point by 19 °C while lowering the density by 0.060 g·cm⁻³.

bp & Density vs Norbornane
Data to verify
bp 125 vs 106 °C; density 0.8544 vs 0.914 g·cm⁻³
Methyl substitution raises boiling point and lowers density; may alter distillation and solvent property screening.
Predicted/calculated values, cross-study comparison.
Physicochemical properties Boiling point Density

Alkyl-Series Comparison: 2-Methylnorbornane vs. 2-Ethylnorbornane Boiling Point and Density Gap

2-Ethylnorbornane (CAS 2146-41-0) displays a boiling point of 154 °C and a density of 0.87 g·cm⁻³ . 2-Methylnorbornane boils at 125 °C and has a density of 0.8544 g·cm⁻³ . The 29 °C lower boiling point and 0.016 g·cm⁻³ lower density of the methyl congener are consistent with its smaller molar volume (110.2 vs. 124.2 g·mol⁻¹).

bp & Density vs 2‑Ethylnorbornane
Data to verify
bp 125 vs 154 °C; density 0.8544 vs 0.87 g·cm⁻³
Smaller alkyl group gives 29 °C lower boiling point; may improve distillation separation in alkylnorbornane series.
Predicted values, cross-study.
Alkylnorbornane series Distillation Molecular volume

Data-Backed Application Scenarios for 2-Methylnorbornane in Research and Industrial Settings


Thermodynamically Controlled Isomerization and Conformational Analysis

When isomerization equilibration is part of a synthetic sequence, the exo isomer is thermodynamically favored (ΔfH° advantage of 0.4 kJ·mol⁻¹; entropy advantage of 8.0 J·mol⁻¹·K⁻¹) . Researchers conducting conformational studies or thermodynamic modeling should procure the pure exo isomer as the reference state to avoid biased equilibrium distributions.

Radical Clock and Initiator Calibration Studies

The 6.6‑fold faster decomposition of the exo-perester relative to the endo-perester (ΔΔH‡ = 2.4 kcal·mol⁻¹) makes purified exo-2-methylnorbornane derivatives suitable as kinetic standards for calibrating radical initiation rates and validating computational models of perester thermolysis .

Stereoselective Deuteration/Tritiation of Norbornane Scaffolds

The 16:1 stereoselectivity observed in hydrogen-atom transfer to the 2-methyl-2-norbornyl radical enables predictable installation of isotopic labels at C‑2 with high diastereomeric purity . This is directly applicable to the preparation of deuterated internal standards for mass spectrometry or tritiated tracers for metabolic studies.

Distillation Process Optimization and Solvent Selection

With a boiling point 19 °C higher than norbornane (125 °C vs. 106 °C) and 29 °C lower than 2-ethylnorbornane (154 °C), 2-methylnorbornane occupies a unique volatility window . This makes it a viable intermediate-boiling solvent or entrainer in fractional distillation schemes where precise boiling-point targeting reduces energy expenditure and improves separation factors.

Application
Selection Property
Validation Focus
Thermodynamic Isomerization Studies
Exo isomer thermodynamic stability
Isomer equilibration consistency under preparative conditions
Radical Kinetics Calibration
Exo-perester decomposition kinetics
Rate constant reproducibility vs. radical clock models
Stereoselective Labeling
Radical H‑transfer diastereoselectivity
Isotopic purity of deuterated/tritiated norbornane products
Distillation Optimization
Boiling point positioning
Fractional distillation separation factors in alkylnorbornane mixtures
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